5H-Benzo[b]phosphindole, 5-phenyl-
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Overview
Description
5H-Benzo[b]phosphindole, 5-phenyl- is an organic phosphorus compound that has gained attention due to its unique structural and electronic properties.
Preparation Methods
The synthesis of 5H-Benzo[b]phosphindole, 5-phenyl- can be achieved through several methods. One of the earliest methods involved the thermal decomposition of pentaphenylphosphorane (Ph₅P), which was first described by Wittig in 1953 . Other methods include:
Heating in Solvent: Reacting appropriate reactants and reagents in a suitable solvent under heating conditions.
Inert Atmosphere Reactions: Conducting reactions under an inert atmosphere (e.g., nitrogen) using common organic synthesis steps such as phosphorus attack reactions and bromination reactions.
Chemical Reactions Analysis
5H-Benzo[b]phosphindole, 5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-phenyl-5H-benzo[b]phosphindole 5-oxide.
Substitution: It can participate in substitution reactions, where different π-conjugated groups can be introduced to modify its electronic properties.
Addition Reactions: The compound can be involved in addition reactions, forming complex organic molecules.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various aryl bromides for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5H-Benzo[b]phosphindole, 5-phenyl- has a wide range of scientific research applications:
Organic Electronics: It is used in the design of new π-conjugated, optoelectronic materials for flexible, lightweight, and low-cost electronic devices.
Fluorescent Materials: Due to its large fluorescence oscillator strengths, derivatives of this compound are good candidates for fluorescent materials.
Mechanism of Action
The mechanism of action of 5H-Benzo[b]phosphindole, 5-phenyl- involves its ability to participate in π-conjugation, which allows for the tuning of its electronic properties through chemical modifications . The molecular targets and pathways involved include the interaction with various π-conjugated groups, which can alter its spectral properties and enhance its functionality as a material for electronic applications .
Comparison with Similar Compounds
5H-Benzo[b]phosphindole, 5-phenyl- can be compared with other similar compounds such as:
Dibenzophospholes: These compounds share a similar structure but may have different substituents, affecting their electronic properties.
Phosphole-based π-conjugated Compounds: These compounds also exhibit tunable electronic properties through chemical modifications.
The uniqueness of 5H-Benzo[b]phosphindole, 5-phenyl- lies in its specific structural configuration and the ability to introduce various substituents to modify its properties, making it a versatile compound for scientific research and industrial applications .
Properties
IUPAC Name |
5-phenyl-1,2,3,4,4a,5a,6,7,8,9,9a,9b-dodecahydrobenzo[b]phosphindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25P/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-3,8-9,15-18H,4-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLWHCLVGDUQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3CCCCC3P2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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